(R)-Baclofen hydrochloride

Description

Systematic IUPAC Name and Structural Representation

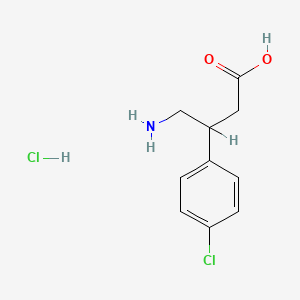

Baclofen hydrochloride is systematically named 4-amino-3-(4-chlorophenyl)butanoic acid hydrochloride under IUPAC guidelines. Its structure comprises a butanoic acid backbone substituted with an aminomethyl group at the β-position and a 4-chlorophenyl group at the γ-position, with a hydrochloride salt forming a zwitterionic structure. The molecular structure is represented as:

Structural features :

- A benzene ring with a chlorine substituent at the para-position.

- A four-carbon chain with an amino group (-NH2) at the second carbon and a carboxylic acid (-COOH) at the terminal carbon.

- A hydrochloride counterion neutralizing the amino group.

The SMILES notation is C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl, and the InChIKey is WMNUVYYLMCMHLU-UHFFFAOYSA-N.

Molecular Formula and Weight Analysis

Baclofen hydrochloride has the molecular formula C10H13Cl2NO2 , with a molecular weight of 250.12 g/mol . The composition is derived as follows:

| Element | Quantity | Contribution to Molecular Weight (g/mol) |

|---|---|---|

| Carbon | 10 | 120.10 |

| Hydrogen | 13 | 13.10 |

| Chlorine | 2 | 70.90 |

| Nitrogen | 1 | 14.01 |

| Oxygen | 2 | 32.00 |

The hydrochloride salt increases the molecular weight by 36.46 g/mol compared to the free base (C10H12ClNO2, 213.66 g/mol).

CAS Registry Numbers and Alternative Identifiers

Baclofen hydrochloride is registered under multiple identifiers:

Stereochemical Considerations: Enantiomeric Forms

Baclofen hydrochloride exhibits chirality at the γ-carbon, yielding two enantiomers:

- (R)-(-)-Baclofen hydrochloride : Biologically active form with a specific rotation of $$[α]^{28}_D = -2.2°$$ (c = 0.9 in methanol).

- (S)-(+)-Baclofen hydrochloride : Inactive enantiomer with $$[α]^{28}_D = +3.8°$$ (c = 0.9 in methanol).

Synthesis and Resolution :

- The (R)-enantiomer is synthesized via asymmetric hydrogenation, enzymatic resolution, or chiral auxiliary methods.

- Enantioseparation techniques, such as capillary electrophoresis with sulfated cyclodextrins, achieve baseline resolution (Rs > 2.0).

Structural differentiation :

The (R)-enantiomer’s efficacy in treating spasticity is attributed to its preferential binding to GABAB receptors in the spinal cord.

Properties

IUPAC Name |

4-amino-3-(4-chlorophenyl)butanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12ClNO2.ClH/c11-9-3-1-7(2-4-9)8(6-12)5-10(13)14;/h1-4,8H,5-6,12H2,(H,13,14);1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMNUVYYLMCMHLU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C(CC(=O)O)CN)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H13Cl2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

250.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28311-31-1 | |

| Record name | Benzenepropanoic acid, β-(aminomethyl)-4-chloro-, hydrochloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28311-31-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Baclofen hydrochloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028311311 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BACLOFEN HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/64OSE3996V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Preparation Methods

Condensation-Reduction Pathway

The classical synthesis of baclofen hydrochloride begins with the condensation of p-chlorobenzaldehyde and nitromethane to form β-nitrostyrene, followed by a Michael addition with diethyl malonate (Scheme 1). The resulting nitro compound undergoes reduction using tin (Sn) powder in hydrochloric acid (HCl), yielding the primary amine intermediate. Subsequent decarboxylation and neutralization produce baclofen free base, which is isolated as a crystalline solid with a melting point of 206–207°C.

Key Reaction Conditions :

- Reduction Step : Sn/HCl system at reflux for 40 minutes, yielding 39% of the amine intermediate.

- Decarboxylation : Refluxing with 6 M HCl for 2 hours, followed by neutralization to precipitate the free base (74% yield).

The free base is subsequently converted to the hydrochloride salt by treatment with concentrated HCl, though this final step is not explicitly detailed in the cited literature.

Direct Synthesis via Lactam Hydrolysis

An enantioselective route to (R)-baclofen hydrochloride employs a lactam intermediate derived from asymmetric catalysis. The lactam undergoes acid hydrolysis in 6 N HCl under reflux for 24 hours, directly yielding the hydrochloride salt with 90% efficiency (Table 1). This method avoids isolation of the free base, streamlining the synthesis for chiral purity.

Analytical Validation :

- 1H NMR (D2O): δ 7.41–7.27 (m, 4H, aromatic), 3.42–3.15 (m, 3H, CH2 and CH), 2.81–2.69 (m, 2H, CH2).

- 13C NMR (D2O): 175.3 ppm (carboxylic acid), 134.2–128.7 ppm (aromatic carbons).

Crystallization and Polymorphism Control

Crystal Forms of Baclofen Free Base

The purification of baclofen free base significantly impacts the quality of the final hydrochloride salt. Patent CN107721867B describes two crystal forms:

- Form A : Crystallized from water at 20–25°C, yielding 97% purity with a melting point of 199–201°C.

- Form B : Recrystallized from ethanol, methanol, or acetone, achieving 93–97% yields and similar melting profiles.

Optimized Conditions for Form B :

Impact on Hydrochloride Synthesis

While the patent focuses on the free base, the crystalline form influences dissolution kinetics and reactivity during salt formation. Form B’s lower melting point (199–201°C vs. 206–207°C for Form A) suggests differences in lattice energy, which may affect HCl incorporation rates.

Industrial-Scale Manufacturing Considerations

Solvent Selection and Yield Optimization

Large-scale production prioritizes solvent recovery and yield. Ethanol emerges as the preferred solvent for Form B crystallization due to:

Regulatory and Quality Control

FDA guidelines emphasize strict control over residual solvents and crystallinity in baclofen hydrochloride formulations. Process validation includes:

- Stability Testing : Accelerated degradation studies under varying humidity and temperature.

- Impurity Profiling : HPLC monitoring of deamination byproducts like β-(p-chlorophenyl)-4-hydroxybutyric acid.

Analytical Characterization of Baclofen Hydrochloride

Spectroscopic Methods

Chemical Reactions Analysis

Acid-Base Reactions

Baclofen hydrochloride (C₁₀H₁₃Cl₂NO₂) is the hydrochloride salt of baclofen, formed via neutralization of the free base (C₁₀H₁₂ClNO₂) with hydrochloric acid. Key characteristics:

| Property | Value/Description | Source |

|---|---|---|

| pKa (amino group) | ~9.8 | |

| Solubility in water | 37.5 mg/mL (25°C) | |

| Stability in acidic solutions | Forms stable hydrochloride salt |

The amine group (-NH₂) reacts with strong acids (e.g., HCl) to form water-soluble salts, enhancing bioavailability .

Improved Patent Route (WO2017009753A1)

Reagents : Glyoxylic acid, sodium borohydride, ammonia

Steps :

-

Condensation of 2-(4-chlorophenyl)acetonitrile with glyoxylic acid.

-

In-situ reduction of intermediate with NaBH₄.

-

Catalytic hydrogenation (e.g., Pd/C) for final reduction.

Yield : 90% (purity: 95% HPLC) .

Comparison of Methods :

| Parameter | Method 2.1 | Method 2.2 |

|---|---|---|

| Yield | 79.4% | 90% |

| Key Reagent | NaOBr | NaBH₄ |

| Reaction Time | 2.17 hours | 90 minutes |

| Scalability | Moderate | High |

Reactivity and Incompatibilities

As an amine-containing compound, baclofen hydrochloride exhibits the following reactivity:

Hazardous Reactions :

-

With strong oxidizers : Exothermic decomposition, releasing toxic gases (e.g., Cl₂, NOₓ) .

-

With reducing agents (e.g., LiAlH₄) : Generates flammable H₂ gas .

Stability Data :

| Condition | Stability Outcome | Source |

|---|---|---|

| Aqueous solution (pH 7) | Stable for 24 hours at 25°C | |

| UV light exposure | Degrades to 4-chlorophenylbutyrate |

Degradation Pathways

Baclofen hydrochloride undergoes hydrolysis and photolysis under specific conditions:

Scientific Research Applications

Medical Uses

1. Treatment of Spasticity

- Indications : Baclofen is indicated for patients with muscle spasticity due to spinal cord injuries or multiple sclerosis. It helps alleviate symptoms by reducing muscle tone and spasms.

- Administration : It can be administered orally or via intrathecal delivery for severe cases .

2. Pain Management

- Baclofen has been studied for its efficacy in treating various pain conditions, including:

3. Addiction Therapy

- Baclofen has shown promise in treating alcohol use disorder by reducing cravings and withdrawal symptoms. Its effectiveness in this area is still under investigation, with some studies suggesting it may increase abstinence days among users .

Research Applications

Baclofen's diverse applications have led to extensive research efforts aimed at understanding its mechanisms and potential therapeutic benefits.

Table 1: Summary of Clinical Studies on Baclofen

Case Studies

Case Study 1: Baclofen in Spinal Cord Injury

A study involving patients with spinal cord injuries demonstrated that baclofen significantly reduced muscle spasticity, leading to improved functional outcomes. Patients reported enhanced mobility and quality of life after treatment initiation .

Case Study 2: Topical Baclofen for Chronic Pain

In a randomized controlled trial assessing the efficacy of topical baclofen for chronic pain management, results indicated that patients experienced notable pain relief compared to placebo groups. However, the study called for larger sample sizes to validate findings .

Case Study 3: Baclofen for Alcohol Use Disorder

A cohort study explored the effects of baclofen on individuals with alcohol dependence. Participants exhibited reduced cravings and an increase in days without alcohol consumption over a 12-week period, although results varied significantly among individuals .

Mechanism of Action

Baclofen hydrochloride exerts its effects by selectively activating the GABA B receptor. This activation leads to an influx of potassium ions into the neuron, causing hyperpolarization of the neuronal membrane and decreased excitability . Baclofen hydrochloride inhibits the release of excitatory neurotransmitters, thereby reducing muscle spasticity and providing relief from muscle spasms .

Comparison with Similar Compounds

Arbaclofen Hydrochloride (STX-209)

Arbaclofen, the (R)-enantiomer of baclofen, shares identical molecular properties but is specifically optimized for enhanced bioavailability and CNS penetration. It is under investigation for autism spectrum disorders and fragile X syndrome .

CGP 54626 Hydrochloride

CGP 54626 serves as a research antagonist, contrasting baclofen’s agonist activity, and is used to study GABAB receptor signaling pathways .

Comparison with GABAA Agonists: Isoguvacine Hydrochloride

Isoguvacine activates GABAA receptors, inducing excitatory effects in nigral dopamine neurons, whereas baclofen’s GABAB activation inhibits neuronal firing .

Research Findings and Clinical Implications

- Enantiomeric Synthesis : (S)-Naproxen-mediated resolution enables scalable production of enantiopure baclofen, critical for minimizing off-target effects .

Biological Activity

Baclofen hydrochloride is a pharmaceutical agent primarily recognized for its role as a muscle relaxant, particularly in the management of spasticity associated with neurological disorders. It acts as a selective agonist for the gamma-aminobutyric acid (GABA) B receptors, leading to various biological activities that are critical for therapeutic applications. This article delves into the biological activity of baclofen, highlighting its mechanisms, therapeutic uses, case studies, and research findings.

Baclofen exerts its effects by binding to GABA B receptors located in the central nervous system (CNS) and peripheral nervous system (PNS). The binding activates several downstream pathways, resulting in:

- Inhibition of Neurotransmitter Release : Baclofen decreases the release of excitatory neurotransmitters through presynaptic inhibition, which reduces muscle spasticity and reflex activity at the spinal cord level .

- Potassium Influx and Hyperpolarization : The activation of GABA B receptors leads to potassium ion influx into neurons, causing hyperpolarization of the neuronal membrane. This reduces the excitability of the neuron and inhibits synaptic transmission .

- Calcium Channel Modulation : Baclofen may also influence voltage-gated calcium channels, although the clinical significance remains unclear .

| Mechanism | Description |

|---|---|

| GABA B Receptor Agonism | Activates GABA B receptors, inhibiting neurotransmitter release |

| Potassium Influx | Leads to hyperpolarization; decreases neuronal excitability |

| Calcium Channel Modulation | Potential modulation of calcium channels; unclear clinical significance |

Therapeutic Applications

Baclofen is primarily used for:

- Management of Spasticity : Effective in conditions such as multiple sclerosis and spinal cord injuries .

- Alcohol Use Disorder : Some studies suggest baclofen may reduce alcohol consumption by modulating reward pathways in the brain .

- Neuropathic Pain : Research indicates potential benefits in treating neuropathic pain conditions .

Case Studies

-

Intrathecal Baclofen Administration :

A case study reported a 14-year-old boy who experienced severe muscle spasms due to intrathecal baclofen withdrawal after pump catheter failure. His symptoms resolved upon restoration of baclofen delivery, underscoring the importance of maintaining adequate dosing in patients with implanted baclofen pumps . -

Social Behavior in Autism Models :

In a preclinical study involving mouse models of autism, R-baclofen was shown to reverse social deficits and reduce repetitive behaviors. This suggests potential applications for baclofen in managing symptoms associated with autism spectrum disorders (ASD) .

Table 2: Case Study Summary

Research Findings

Numerous studies have explored baclofen's biological activity:

- Efficacy in Spasticity Management : Baclofen has been shown to significantly reduce spasticity scores compared to placebo in multiple trials involving patients with spinal cord injuries and multiple sclerosis .

- Toxicity and Withdrawal Risks : The risk of withdrawal symptoms is significant, particularly with abrupt cessation. Symptoms can include tachycardia, hypotension, and severe spasticity, necessitating careful management during treatment transitions .

Table 3: Summary of Research Findings

Q & A

Basic Research Questions

Q. What are the key considerations in designing experiments to evaluate Baclofen hydrochloride’s efficacy in spinal cord injury models?

- Methodological Answer : Experimental design should prioritize reproducibility by detailing animal model selection (e.g., rodent spinal compression models), dosage ranges (0.1–10 mg/kg, intrathecal administration), and outcome measures (e.g., spasticity reduction via electromyography). Include control groups for GABA-B receptor specificity, such as using antagonists like CGP 54626 hydrochloride . Validate results with behavioral assays (e.g., rotarod tests) and histological analysis of spinal tissue .

Q. How can researchers validate the purity and enantiomeric composition of Baclofen hydrochloride in preclinical studies?

- Methodological Answer : Use high-performance liquid chromatography (HPLC) with a chiral column to confirm enantiomeric purity, as the (R)-enantiomer is the bioactive form . Couple this with mass spectrometry (MS) to verify molecular weight (213.66 g/mol) and assess impurities. Reference standards should align with CAS 63701-55-3 for (R)-Baclofen hydrochloride .

Q. What analytical techniques are recommended for characterizing Baclofen hydrochloride’s stability under varying storage conditions?

- Methodological Answer : Conduct accelerated stability studies by exposing the compound to temperatures (-20°C to 25°C), humidity, and light. Use thermogravimetric analysis (TGA) to monitor decomposition (melting point: 208–210°C) and UV-Vis spectroscopy to track degradation products. Store lyophilized powder at -20°C in anhydrous DMSO to prevent hydrolysis .

Advanced Research Questions

Q. How can researchers resolve discrepancies between in vitro GABA-B receptor binding affinity and in vivo functional outcomes for Baclofen hydrochloride?

- Methodological Answer : Address bioavailability differences by comparing in vitro IC₅₀ values (e.g., using radioligand displacement assays ) with pharmacokinetic data (e.g., blood-brain barrier penetration via LC-MS). Employ conditional knockout models to isolate GABA-B receptor subtypes (e.g., GABA-B1a vs. B1b) and clarify tissue-specific effects .

Q. What strategies mitigate off-target effects when studying Baclofen hydrochloride’s potential in alcoholism treatment?

- Methodological Answer : Use selective GABA-B agonists/antagonists (e.g., CGP 54626 hydrochloride ) in control groups to isolate receptor-mediated effects. Combine electrophysiological recordings (e.g., patch-clamp in ventral tegmental area neurons) with behavioral paradigms (e.g., ethanol self-administration assays) to differentiate direct GABA-B modulation from secondary neurotransmitter interactions .

Q. How do researchers reconcile conflicting data on Baclofen hydrochloride’s efficacy in chronic vs. acute pain models?

- Methodological Answer : Standardize pain induction methods (e.g., neuropathic vs. inflammatory models) and dosage regimens (acute bolus vs. chronic infusion). Incorporate microdialysis to measure spinal GABA levels and correlate with pain thresholds. Meta-analyze preclinical data using PRISMA guidelines to account for variability in model systems .

Q. What methodologies optimize the assessment of Baclofen hydrochloride’s interaction with adjunct therapies (e.g., opioids or antidepressants)?

- Methodological Answer : Employ isobolographic analysis to quantify synergistic or antagonistic interactions. Use receptor autoradiography to map co-localization of GABA-B and μ-opioid receptors in target tissues. Validate findings with translational endpoints, such as respiratory depression mitigation in opioid co-administration studies .

Methodological Notes for Data Reporting

- Experimental Reproducibility : Follow guidelines from Beilstein Journal of Organic Chemistry: report synthesis protocols, purity data (>98% by HPLC ), and storage conditions in detail. For new derivatives, provide NMR, HRMS, and elemental analysis (C: 56.21%; H: 5.66% ) .

- Ethical Compliance : For human studies, reference IRB protocols (e.g., participant selection criteria and informed consent frameworks ).

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.